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molecular formula C11H9N3O4 B8604963 Methyl 1-(3-nitrophenyl)-imidazole4-carboxylate

Methyl 1-(3-nitrophenyl)-imidazole4-carboxylate

Cat. No. B8604963
M. Wt: 247.21 g/mol
InChI Key: SHJGDKOAOMQYMF-UHFFFAOYSA-N
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Patent
US07939556B2

Procedure details

1-(3-Nitro-phenyl)-1H-imidazole-4-carboxylic acid methyl ester 20 (0.7 g; 2.8 mmol) was suspended in MeOH (15 mL) and 2N NaOH aq. (2 mL) was added. The mixture was stirred at 70° C. for 16 h. The MeOH was evaporated and the product was isolated by suction filtration, washed with water and dried under vacuum to afford 0.56 g (86%) of 21 as an off-white solid. HRMS (ESI+): m/z=233.1823 [M+H]
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Name
Yield
86%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[N:6]=[CH:7][N:8]([C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([N+:16]([O-:18])=[O:17])[CH:11]=2)[CH:9]=1)=[O:4].[OH-].[Na+]>CO>[N+:16]([C:12]1[CH:11]=[C:10]([N:8]2[CH:9]=[C:5]([C:3]([OH:4])=[O:2])[N:6]=[CH:7]2)[CH:15]=[CH:14][CH:13]=1)([O-:18])=[O:17] |f:1.2|

Inputs

Step One
Name
Quantity
0.7 g
Type
reactant
Smiles
COC(=O)C=1N=CN(C1)C1=CC(=CC=C1)[N+](=O)[O-]
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 70° C. for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The MeOH was evaporated
CUSTOM
Type
CUSTOM
Details
the product was isolated by suction filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)N1C=NC(=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.56 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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